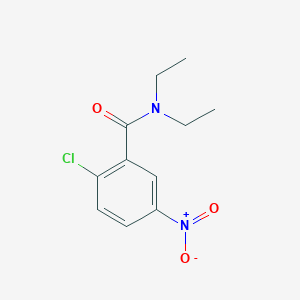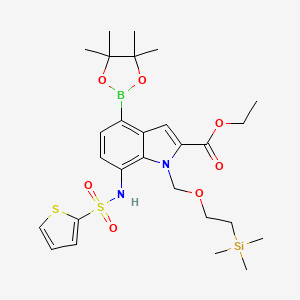
(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and cyclopropylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 5-fluoro-2-methylbenzaldehyde with cyclopropylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine in high purity.
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-cyclopropyl(5-fluoro-2-methylphenyl)ethanamine
- ®-cyclopropyl(5-fluoro-2-methylphenyl)propanamine
- ®-cyclopropyl(5-fluoro-2-methylphenyl)butanamine
Uniqueness
®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
(R)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3/t11-/m1/s1 |
Clé InChI |
QCKZFGNGDJYZRO-LLVKDONJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@@H](C2CC2)N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)



![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)



![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)

